molecular formula C10H12O3 B1618138 1-(4-Methoxyphenoxy)acetone CAS No. 6698-71-1

1-(4-Methoxyphenoxy)acetone

Cat. No.: B1618138
CAS No.: 6698-71-1
M. Wt: 180.2 g/mol
InChI Key: IVXPKANJKOHDKJ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenoxy)acetone is an organic compound with the molecular formula C10H12O3 It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to an acetone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenoxy)acetone can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with acetone in the presence of a base, such as cesium carbonate, in a solvent like 1-methyl-2-pyrrolidinone . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process might include the use of catalysts and controlled reaction environments to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenoxy)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetone moiety to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxyphenoxyacetic acid, while reduction could produce 1-(4-methoxyphenoxy)ethanol .

Scientific Research Applications

1-(4-Methoxyphenoxy)acetone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenoxy)acetone exerts its effects involves interactions with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. These interactions can influence metabolic pathways and cellular processes .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)ethanone
  • 4-Methoxyacetophenone
  • 1-(4-Methoxyphenoxy)ethanol

Comparison: 1-(4-Methoxyphenoxy)acetone is unique due to its specific structural arrangement, which imparts distinct chemical properties compared to similar compounds. For instance, the presence of the acetone moiety allows for different reactivity patterns in oxidation and reduction reactions compared to 4-methoxyacetophenone .

Properties

IUPAC Name

1-(4-methoxyphenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXPKANJKOHDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60309389
Record name 1-(4-methoxyphenoxy)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60309389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6698-71-1
Record name 2-Propanone, 1-(4-methoxyphenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6698-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 211881
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006698711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6698-71-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-methoxyphenoxy)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60309389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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